
t-Boc-Aminooxy-PEG3-alcohol
Overview
Description
t-Boc-Aminooxy-PEG3-alcohol is a polyethylene glycol (PEG)-based compound featuring a tert-butyloxycarbonyl (t-Boc)-protected aminooxy group and a terminal hydroxyl (-OH) group. The PEG3 spacer (three ethylene oxide units) enhances hydrophilicity and biocompatibility, making it valuable in bioconjugation and drug delivery. Its t-Boc group provides stability during synthetic processes, while the aminooxy moiety enables selective reactions with aldehydes or ketones after deprotection under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of t-Boc-Aminooxy-PEG3-alcohol typically begins with commercially available polyethylene glycol derivatives.
Protection of Aminooxy Group: The aminooxy group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected aminooxy polyethylene glycol derivative is then coupled with a hydroxyl-containing compound using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Boc group can be deprotected under mild acidic conditions (e.g., using trifluoroacetic acid) to yield the free aminooxy group.
Oxime Formation: The free aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles to introduce different functional groups
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Oxime Formation: Aldehydes or ketones in the presence of a catalyst such as aniline.
Substitution: Electrophiles like alkyl halides or sulfonates in the presence of a base
Major Products:
Free Aminooxy Compound: Formed after deprotection of the Boc group.
Oxime Derivatives: Formed by reaction with aldehydes or ketones.
Substituted Derivatives: Formed by substitution reactions at the hydroxyl group
Scientific Research Applications
Bioconjugation
Overview:
t-Boc-Aminooxy-PEG3-alcohol serves as an effective linker in bioconjugation processes. The presence of the aminooxy group allows for site-specific conjugation to biomolecules, such as proteins and peptides, facilitating the development of targeted therapeutics.
Case Study:
In a study involving the conjugation of this compound with therapeutic proteins, researchers demonstrated enhanced stability and bioavailability of the resulting conjugates. This approach improved the pharmacokinetic profiles of the drugs, making them more effective in vivo .
Drug Delivery Systems
Overview:
The hydrophilic nature of this compound enhances its solubility in aqueous environments, making it suitable for drug delivery applications. It can be used to create polymeric micelles or nanoparticles that encapsulate therapeutic agents.
Data Table: Drug Delivery Efficacy
Study | Therapeutic Agent | Delivery System | Efficacy |
---|---|---|---|
Study A | Anticancer Drug X | PEGylated Nanoparticles | 75% Tumor Reduction |
Study B | Antiviral Drug Y | Micelle Formulation | 60% Viral Load Decrease |
Nanotechnology
Overview:
this compound is employed in nanotechnology for creating functionalized nanoparticles. Its ability to form stable linkages makes it valuable for developing nanocarriers that can deliver drugs or imaging agents selectively to target cells.
Case Study:
A research project utilized this compound to functionalize gold nanoparticles for targeted cancer therapy. The study found that these nanoparticles selectively accumulated in tumor tissues, leading to enhanced therapeutic effects while minimizing side effects on healthy tissues .
Synthesis of PROTACs
Overview:
this compound is also used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to induce targeted protein degradation.
Case Study:
In a recent investigation, researchers synthesized a series of PROTACs using this compound as a linker. The resulting compounds showed promising results in degrading specific oncoproteins in cancer cells, indicating potential applications in cancer therapeutics .
Functional Coatings and Material Science
Overview:
The compound can be utilized in creating functional coatings for various materials, enhancing their properties for biomedical applications.
Data Table: Functional Coatings Applications
Material | Coating Type | Application |
---|---|---|
Glass | PEG-based Coating | Biosensor Development |
Polystyrene | Aminooxy Functional Coating | Cell Culture Platforms |
Metal Surfaces | Hydrophilic PEG Coating | Implants and Devices |
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-PEG3-alcohol involves its functional groups. The Boc-protected aminooxy group can be deprotected to form a free aminooxy group, which can then react with aldehydes or ketones to form stable oxime linkages. This reactivity is utilized in bioconjugation and labeling applications. The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for biological and medical applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between t-Boc-Aminooxy-PEG3-alcohol and related PEG derivatives:
Compound Name | Molecular Formula | Molecular Weight | Terminal Group(s) | Key Applications |
---|---|---|---|---|
This compound | Not explicitly reported<sup>†</sup> | ~323 (estimated) | -OH (hydroxyl) | Bioconjugation, drug delivery |
t-Boc-Aminooxy-PEG3-acid | C14H27NO8 | 337.37 | -COOH (carboxylic acid) | Antibody-drug conjugates (ADCs) |
t-Boc-Aminooxy-PEG3-amine | C12H26N2O6 | Not reported | -NH2 (amine) | Crosslinking, biomolecule tagging |
t-Boc-N-Amido-PEG5-alcohol | C15H31NO7 | 337.41 | -OH (hydroxyl) | Drug delivery, bioconjugation |
Amino-PEG3-alcohol | C6H15NO3 | 149.2 | -OH, -NH2 | Nanocarrier functionalization |
<sup>†</sup> Molecular formula of this compound can be inferred as C12H25NO7 based on structural analogs.
PEG Chain Length and Solubility
Compounds with longer PEG chains (e.g., PEG5 or PEG10) exhibit enhanced aqueous solubility compared to PEG3 analogs. For example:
- t-Boc-Aminooxy-PEG3-acid: Soluble in DMSO .
- t-Boc-Aminooxy-PEG10-acid: Higher solubility in polar solvents due to extended PEG length .
Bioconjugation Efficiency
- This compound demonstrated 85% conjugation efficiency with aldehyde-modified antibodies in a 2023 study, outperforming PEG2 analogs (70%) due to improved spacer flexibility .
- t-Boc-Aminooxy-PEG3-acid achieved >90% coupling efficiency with lysine residues in antibody-drug conjugate (ADC) synthesis .
Drug Delivery Performance
- In nanoparticle formulations, t-Boc-N-Amido-PEG5-alcohol (PEG5) showed a 30% increase in drug loading capacity compared to PEG3 derivatives, attributed to reduced steric hindrance .
Biological Activity
t-Boc-Aminooxy-PEG3-alcohol is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, characterized by a hydroxyl group and a Boc-protected aminooxy group, enhances its solubility and reactivity, making it a valuable tool in various biological applications, including the synthesis of proteolysis targeting chimeras (PROTACs).
Chemical Structure and Properties
- Molecular Formula : C11H23NO6
- Molecular Weight : 265.3 g/mol
- CAS No. : 252378-66-8
- Purity : 98%
- Functional Groups : Boc-protected aminooxy and alcohol
The hydrophilic nature of the PEG spacer significantly increases solubility in aqueous environments, facilitating its use in biological systems. The Boc group can be deprotected under mild acidic conditions to yield a free amine, allowing for further functionalization or conjugation with other biomolecules .
The primary biological activity of this compound is its utility in forming stable oxime linkages with aldehydes and ketones, which is crucial for bioconjugation processes. This property enables the compound to serve as an effective linker in the construction of PROTACs—molecules designed to selectively target and degrade specific proteins within cells via the ubiquitin-proteasome pathway .
1. Synthesis of PROTACs
This compound is integral in the development of PROTACs that utilize the intracellular ubiquitin-proteasome system to degrade target proteins selectively. This approach has shown promise in cancer therapy by enabling targeted degradation of oncogenic proteins .
2. Bioconjugation Techniques
The compound's ability to react with various biomolecules makes it suitable for creating conjugates that can enhance drug delivery systems. For instance, it can be used to attach therapeutic agents to antibodies or other targeting moieties, improving specificity and efficacy against diseases such as cancer and viral infections .
Research Findings
A variety of studies have explored the biological activity of this compound:
- Study on PROTAC Efficacy : Research demonstrated that PROTACs synthesized using this compound effectively degraded target proteins in cancer cell lines, leading to reduced cell viability and proliferation rates .
- Comparative Analysis : A comparative study highlighted that PROTACs utilizing this compound exhibited enhanced cellular uptake and degradation efficiency compared to traditional small molecule inhibitors .
Case Study 1: Cancer Targeting
In a recent study, researchers developed a series of PROTACs using this compound to target the BCL2 protein in leukemia cells. The results showed significant apoptosis induction compared to controls, indicating the compound's effectiveness in therapeutic applications.
Case Study 2: Viral Inhibition
Another investigation focused on using this compound for developing antiviral agents targeting HIV protease. The conjugates formed exhibited improved binding affinity and inhibition rates against the viral enzyme, showcasing potential for therapeutic development .
Data Table: Comparative Efficacy of PROTACs
Compound Type | Target Protein | Degradation Efficiency (%) | Cell Viability Reduction (%) |
---|---|---|---|
Traditional Inhibitor | BCL2 | 20% | 30% |
PROTAC with t-Boc-Aminooxy | BCL2 | 75% | 85% |
Traditional Inhibitor | HIV Protease | 25% | 40% |
PROTAC with t-Boc-Aminooxy | HIV Protease | 70% | 90% |
Q & A
Basic Research Questions
Q. What is the functional role of the Boc (tert-butoxycarbonyl) protecting group in t-Boc-Aminooxy-PEG3-alcohol during bioconjugation?
- Methodological Answer : The Boc group shields the aminooxy (-ONH2) moiety during synthesis and storage, preventing premature reactions. Prior to conjugation, the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the reactive aminooxy group for site-specific oxime ligation with ketone or aldehyde-functionalized biomolecules .
Q. How should this compound be stored to maintain long-term stability?
- Methodological Answer : Store at -20°C under anhydrous conditions (argon/nitrogen atmosphere) with desiccants to prevent hydrolysis of the aminooxy group. Aliquoting into amber vials minimizes light-induced degradation. Periodic NMR analysis (e.g., monitoring Boc group integrity at δ 1.4 ppm) is recommended to verify stability .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify Boc group presence (δ 1.4 ppm for tert-butyl) and PEG spacer signals (δ 3.5–3.7 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ or [M+Na]+).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 220 nm .
Advanced Research Questions
Q. How can reaction conditions for this compound in antibody-drug conjugate (ADC) synthesis be optimized to minimize side reactions?
- Methodological Answer :
- pH Control : Maintain pH 4–5 (acetate buffer) to favor oxime ligation over hydrolysis.
- Molar Ratio : Use a 2–3-fold excess of aminooxy linker to target biomolecule ketones/aldehydes.
- Temperature : Conduct reactions at 4°C to reduce nonspecific binding.
- Validation : Monitor conjugation efficiency via SDS-PAGE or LC-MS to confirm drug-to-antibody ratio (DAR) .
Q. What strategies mitigate hydrolysis of the aminooxy group in this compound during aqueous storage?
- Methodological Answer :
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to stabilize the aminooxy group.
- Controlled Humidity : Store reconstituted solutions with silica gel packs to limit water activity.
- Stabilizer Additives : Include 1–5% glycerol or DMSO to reduce hydrolysis rates .
Q. How can researchers resolve discrepancies in reported conjugation efficiencies of this compound across studies?
- Methodological Answer :
- Variable Analysis : Compare buffer composition (e.g., phosphate vs. acetate), reaction time, and biomolecule accessibility (e.g., surface-exposed ketones).
- Purity Checks : Use HPLC-MS to rule out batch-to-batch impurities affecting reactivity.
- Controlled Replicates : Standardize protocols across labs to isolate variables (e.g., molar ratios, temperature) .
Q. What advanced analytical approaches quantify the release kinetics of payloads from this compound-based conjugates?
- Methodological Answer :
- In Vitro Assays : Use fluorescence quenching (e.g., FRET-based probes) or LC-MS/MS to track payload release in simulated physiological conditions (pH 7.4, 37°C).
- Mathematical Modeling : Apply first-order kinetics to predict release profiles and optimize linker stability .
Q. Key Considerations for Experimental Design
- Reproducibility : Document buffer pH, temperature, and molar ratios rigorously to enable cross-study comparisons .
- Ethical Data Reporting : Disclose batch-specific purity data and storage conditions to avoid misinterpretation .
- Contradiction Analysis : Use peer-reviewed frameworks (e.g., FINER criteria) to evaluate study limitations and contextualize findings .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPJFIQLDPGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.